3-(2-Aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione hydrochloride
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Overview
Description
3-(2-Aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazolidine ring and an aminoethyl side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione hydrochloride typically involves the reaction of 5,5-dimethyl-1,3-oxazolidine-2,4-dione with 2-aminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid added to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the aminoethyl group but has a different ring structure.
Indole-3-acetic acid: Contains an indole ring and an acetic acid side chain, differing in structure and function.
Serotonin: A neurotransmitter with a similar aminoethyl group but a different overall structure.
Uniqueness
3-(2-Aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione hydrochloride is unique due to its specific combination of an oxazolidine ring and an aminoethyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-7(2)5(10)9(4-3-8)6(11)12-7;/h3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILLDJWOIBBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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